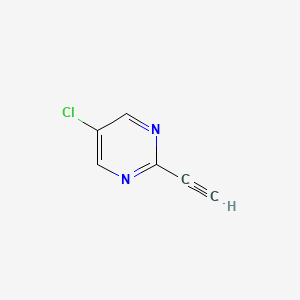

5-Chloro-2-ethynylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

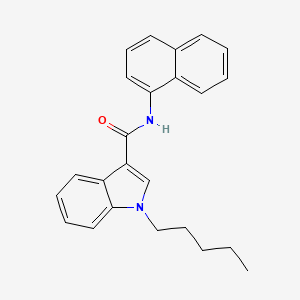

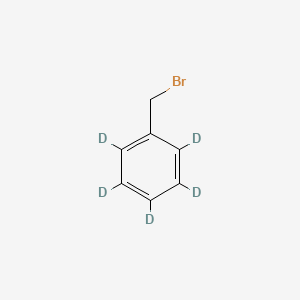

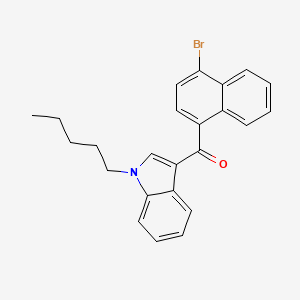

5-Chloro-2-ethynylpyrimidine is a chemical compound with the molecular formula C6H3ClN2 . It has a molecular weight of 138.56 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-ethynylpyrimidine is represented by the InChI code1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H . This indicates that the molecule consists of a pyrimidine ring with a chlorine atom and an ethynyl group attached to it. Physical And Chemical Properties Analysis

5-Chloro-2-ethynylpyrimidine is a solid at room temperature . It has a molecular weight of 138.55 and its empirical formula is C6H3ClN2 .Applications De Recherche Scientifique

DNA Synthesis and Nucleosides

- DNA Synthesis : Research by Suzol et al. (2018) explored the use of 5-ethynylpyrimidine nucleosides, which are closely related to 5-Chloro-2-ethynylpyrimidine, in DNA synthesis. They found that these nucleosides can be incorporated into DNA through polymerase-catalyzed reactions, highlighting their potential in studying and manipulating genetic material (Suzol et al., 2018).

Antiviral Activity

- Antiviral Research : A study by Hocková et al. (2003) investigated derivatives of pyrimidine, including 5-Chloro-2-ethynylpyrimidine, for their antiviral properties. They found that certain derivatives exhibited significant inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral drug development (Hocková et al., 2003).

Tracking DNA Synthesis

- Cellular Biology : Cavanagh et al. (2011) discussed the use of thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU), which shares structural similarities with 5-Chloro-2-ethynylpyrimidine, in tracking DNA synthesis. These analogues are vital in cellular biology for identifying and characterizing dividing cells, with applications in areas such as cancer biology and stem cell research (Cavanagh et al., 2011).

Organometallic Networks

- Chemical Engineering : In a study by Zhang et al. (2010), 5-ethynylpyrimidine was used as a ligand to create novel silver–ethynide complexes. These complexes have potential applications in designing organometallic networks with specific luminescence properties, relevant to material science and chemical engineering (Zhang et al., 2010).

Cancer Research

- Cancer Treatment : Research on dihydropyrimidine dehydrogenase (DPD) activity in chemotherapy by Omura (2003) highlighted the significance of pyrimidine derivatives, like 5-Chloro-2-ethynylpyrimidine, in cancer treatment. Understanding the metabolism and action of these compounds can improve the effectiveness of chemotherapeutic drugs (Omura, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-ethynylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPMEHQKKDZOOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856247 |

Source

|

| Record name | 5-Chloro-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196156-95-2 |

Source

|

| Record name | 5-Chloro-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)